Ssr 240600

Description

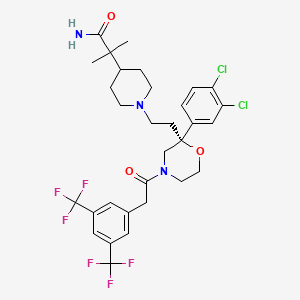

Structure

2D Structure

3D Structure

Properties

CAS No. |

537034-22-3 |

|---|---|

Molecular Formula |

C31H35Cl2F6N3O3 |

Molecular Weight |

682.5 g/mol |

IUPAC Name |

2-[1-[2-[(2R)-4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide |

InChI |

InChI=1S/C31H35Cl2F6N3O3/c1-28(2,27(40)44)20-5-8-41(9-6-20)10-7-29(21-3-4-24(32)25(33)17-21)18-42(11-12-45-29)26(43)15-19-13-22(30(34,35)36)16-23(14-19)31(37,38)39/h3-4,13-14,16-17,20H,5-12,15,18H2,1-2H3,(H2,40,44)/t29-/m0/s1 |

InChI Key |

ZLNYUCXXSDDIFU-LJAQVGFWSA-N |

Isomeric SMILES |

CC(C)(C1CCN(CC1)CC[C@]2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |

Canonical SMILES |

CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(1-(2-(4-(2-(3,5-bis(trifluoromethyl)phenyl)acetyl)-2-(3,4-dichlorophenyl)-2-morpholinyl)ethyl)-4-piperidinyl)-2-methylpropanamide SSR 240600 SSR-240600 SSR240600 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Burapitant

Neurokinin-1 Receptor Binding Dynamics

The interaction of Burapitant with the NK-1 receptor is characterized by its high affinity and ability to inhibit the binding of endogenous ligands.

Characterization of Ligand-Receptor Interaction Kinetics

Characterization of ligand-receptor interaction kinetics typically involves studying the rates of association (kon) and dissociation (koff) between a ligand and its receptor, which together determine the equilibrium dissociation constant (Kd). giffordbioscience.comnih.gov While specific kinetic rate constants for Burapitant are not detailed in the provided information, its classification as a potent antagonist implies a strong and potentially long-lasting interaction with the NK-1 receptor. Radioligand binding assays, including kinetic experiments, are standard methods for determining these parameters. giffordbioscience.comnih.govrevvity.com

Comparative Binding Affinities Across Species-Specific Neurokinin-1 Receptors (e.g., Human, Guinea Pig, Rat, Gerbil)

Studies have investigated the binding affinity of Burapitant across NK-1 receptors from different species. Burapitant has demonstrated a subnanomolar affinity for guinea pig NK-1 receptors. ncats.ioncats.io However, its potency was found to be lower on rat and gerbil NK-1 receptors compared to guinea pig receptors. ncats.ioncats.io Species-specific variations in NK-1 receptor structure can influence the binding affinity of antagonists. nih.gov Gerbil NK-1 receptors are noted to have homology similar to human NK-1 receptors. nih.gov

The comparative binding affinities can be summarized as follows:

| Species | NK-1 Receptor Affinity |

| Human | Inhibited binding of radioactive substance P ncats.ioncats.io |

| Guinea Pig | Subnanomolar affinity ncats.ioncats.io |

| Rat | Less potent than on guinea pig ncats.ioncats.io |

| Gerbil | Less potent than on guinea pig ncats.ioncats.io |

Competitive Binding Assays with Radiolabeled Substance P and Analogs

Burapitant has been shown to inhibit the binding of radioactive substance P to tachykinin NK-1 receptors. ncats.ioncats.io This was observed in various human cell lines, including human lymphoblastic IM9 cells and human astrocytoma U373MG cells, as well as in human brain cortex. ncats.ioncats.io Competitive binding assays are commonly used to determine the affinity and selectivity of a compound by measuring its ability to displace a radiolabeled ligand (such as Substance P or its analogs) from the receptor binding site. giffordbioscience.comnih.govrevvity.comchelatec.comperceptive.com These assays yield an IC₅₀ value, which represents the concentration of the competitor required to inhibit 50% of the radioligand binding, and can be used to calculate the inhibition constant (Kᵢ). giffordbioscience.comrevvity.com

Intracellular Signaling Pathway Modulation

The NK-1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligand Substance P, can modulate various intracellular signaling cascades. wikipedia.orgjax.orgmdpi.com As an antagonist, Burapitant interferes with these signaling events.

Analysis of G Protein-Coupled Receptor Signaling Cascades

GPCRs, including the NK-1 receptor, transduce extracellular signals by interacting with heterotrimeric G proteins, which consist of alpha (α), beta (β), and gamma (γ) subunits. wikipedia.orgebi.ac.ukmdpi.com Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα subunit from the Gβγ dimer and the receptor. wikipedia.orgebi.ac.ukmdpi.com The activated Gα subunit and the Gβγ dimer can then interact with various intracellular effector proteins, triggering diverse signaling pathways. wikipedia.orgmdpi.com The NK-1 receptor has been shown to couple with multiple G proteins, including Gαq, Gαs, Gαi, Gαo, and Gα₁₂/₁₃, with the specific activated pathway potentially influenced by the ligand and the receptor's conformation. mdpi.com As an NK-1 receptor antagonist, Burapitant would inhibit the initiation or propagation of these G protein-mediated signaling cascades induced by Substance P.

Investigation of Inositol (B14025) Monophosphate Formation Inhibition

One of the downstream signaling events linked to NK-1 receptor activation, particularly via Gαq coupling, is the activation of phospholipase C, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.org IP₃ then triggers the release of intracellular calcium. Inositol monophosphate is a metabolite in the phosphoinositide signaling pathway. Burapitant has been shown to inhibit [Sar(9),Met(O₂)(11)]substance P-induced inositol monophosphate formation in human astrocytoma U373MG cells. ncats.ioncats.ioncats.ioncats.io This finding indicates that Burapitant effectively blocks the signaling pathway initiated by NK-1 receptor activation that leads to the production of inositol monophosphate, consistent with its role as an NK-1 receptor antagonist.

Molecular Mechanisms Governing Cholinergic Transmission Regulation

Cholinergic transmission involves the neurotransmitter acetylcholine (B1216132) (ACh), which acts on two main types of receptors: muscarinic and nicotinic receptors. mhmedical.commdpi.comtmc.edu Acetylcholine activity is terminated by the enzyme acetylcholinesterase. mhmedical.comtmc.edu Cholinergic signaling plays a key role in neuronal plasticity, cell survival, learning, memory, and cognitive function. mdpi.com

Burapitant has been reported to modulate cholinergic transmission and regulate acetylcholine release in specific brain regions, such as the limbic/prefrontal region of the rat striatum. medchemexpress.com This effect is influenced by the interaction of serotonin (B10506) receptors, specifically 5-HT₂ and 5-HT₃ receptors. medchemexpress.com While the precise molecular mechanisms by which Burapitant influences cholinergic transmission are complex and involve interplay with other neurotransmitter systems, its reported effect on acetylcholine release highlights a potential area of its pharmacological action beyond its primary NK1 receptor antagonism.

Mechanisms of cholinergic receptor signaling include the modulation of second messengers or the activity of ion channels for muscarinic receptors, while nicotinic receptors cause the opening of a channel selective for sodium and potassium, leading to cellular depolarization. mhmedical.com

Neurokinin-1 Receptor Trafficking and Cellular Fate

The neurokinin-1 receptor, upon binding its ligand substance P, undergoes internalization from the cell surface. jneurology.commdpi.commdpi.com Receptor trafficking is a crucial process that regulates the location and duration of GPCR-mediated signaling, influencing specific cellular responses. frontiersin.org

Impact on Receptor Internalization Processes

The interaction between substance P and the NK1 receptor results in the internalization of the membrane-bound complex. mdpi.com This internalization is a mechanism to cease the signal initiated by ligand binding. mdpi.com Studies have shown that NK1 receptor internalization can be triggered not only by its natural ligand substance P but also by certain NK1 receptor antagonists, such as netupitant (B1678218). nih.gov This suggests that antagonists can influence the trafficking of the receptor.

Exploration of Clathrin-Dependent Endocytosis Pathways

Internalization of the NK1 receptor primarily occurs via a clathrin-dependent mechanism. jneurology.commdpi.com Clathrin-mediated endocytosis is an essential transport pathway responsible for internalizing material from the cell surface. ugent.bebiorxiv.orgthno.org This process involves the coordinated recruitment of numerous proteins to the plasma membrane, leading to the formation of clathrin-coated vesicles. ugent.be Upon stimulation with substance P, the NK1 receptor is internalized through this clathrin-dependent mechanism into acidified endosomes. jneurology.commdpi.com

Mechanisms of Receptor Re-expression at the Cell Surface

Following internalization into endosomes, the fate of the internalized NK1 receptor depends on the stimulation conditions. jneurology.com In the endosomes, the substance P-NK1 receptor complex dissociates. jneurology.commdpi.com Under conditions of low substance P concentrations, the internalized NK1 receptors can undergo recycling back to the cell surface. jneurology.com This recycling allows for the re-expression of functional receptors on the plasma membrane, enabling further signaling. Conversely, sustained exposure to high concentrations of substance P can lead to the ubiquitination and degradation of the NK1 receptor. jneurology.com This differential trafficking pathway based on ligand concentration provides a mechanism for regulating the cellular response to substance P signaling.

Preclinical Pharmacological Investigations of Burapitant

In Vitro Pharmacological Characterization

Cell Line-Based Assays for Neurokinin-1 Receptor Antagonist Activity (e.g., Human Lymphoblastic IM9 Cells, Human Astrocytoma U373MG Cells)

Detailed experimental data on the specific neurokinin-1 (NK1) receptor antagonist activity of Burapitant in human lymphoblastic IM9 cells and human astrocytoma U373MG cells is not extensively available in the public domain. However, these cell lines are well-established models for characterizing NK1 receptor antagonists.

Human B-lymphoblastoid IM9 cells and human astrocytoma U373 MG cells are known to express NK1 receptors. nih.gov Assays using these cell lines are crucial for determining the binding affinity and functional antagonism of novel compounds. Typically, radioligand binding assays are performed to determine the affinity of a compound for the NK1 receptor, often expressed as the inhibitor constant (Kᵢ).

For context, studies on other NK1 receptor antagonists in these cell lines have demonstrated their utility. For instance, the peptide antagonist FK888 and the non-peptide antagonist (+/-)-CP-96,345 have shown high affinity for NK1 receptors in both IM9 and U373 MG cells, with Kᵢ values in the nanomolar range. nih.gov Specifically, FK888 exhibited Kᵢ values of 1.2 nM in IM9 cells and 3.6 nM in U373 MG cells, while (+/-)-CP-96,345 showed even higher affinity with Kᵢ values of 0.4 nM and 1.2 nM in IM9 and U373 MG cells, respectively. nih.gov Another antagonist, RP 67580, displayed lower affinity in both cell lines. nih.gov Such comparative data is essential for positioning the potency of a new chemical entity like Burapitant.

Table 1: Binding Affinities (Kᵢ) of Reference NK1 Receptor Antagonists in IM9 and U373 MG Cells

| Compound | Cell Line | Kᵢ (nM) |

|---|---|---|

| FK888 | IM9 | 1.2 |

| U373 MG | 3.6 | |

| (+/-)-CP-96,345 | IM9 | 0.4 |

| U373 MG | 1.2 | |

| RP 67580 | IM9 | 33 |

| U373 MG | 223 | |

| Substance P | IM9 | 0.1 |

| U373 MG | 0.3 |

Data from a comparative study on tachykinin NK1 receptors. nih.gov

While direct data for Burapitant in these specific assays is not available, its classification as an NK1 receptor antagonist implies that it would exhibit competitive binding against substance P, the natural ligand for the NK1 receptor.

Functional Assays of Neurotransmitter Release Modulation (e.g., Acetylcholine (B1216132) Release)

Information regarding the specific effects of Burapitant on the modulation of acetylcholine release is not readily found in published scientific literature. The modulation of neurotransmitter release, such as acetylcholine, is a key functional consequence of receptor antagonism. Presynaptic NK1 receptors are known to influence the release of various neurotransmitters, and their blockade can alter neuronal signaling.

In general, functional assays to investigate the modulation of acetylcholine release often involve the use of brain tissue slices or cultured neurons. nih.gov These preparations can be stimulated (e.g., electrically or with high potassium) to induce neurotransmitter release, which is then quantified in the presence and absence of the antagonist being studied. A reduction in stimulated acetylcholine release in the presence of an NK1 receptor agonist would be expected, and an effective antagonist like Burapitant would be anticipated to block this effect.

Comparative Studies with Reference Neurokinin-1 Receptor Antagonists

Direct, head-to-head comparative studies detailing the pharmacological profile of Burapitant against a wide range of reference NK1 receptor antagonists are not widely available. Such studies are crucial for understanding the relative potency, selectivity, and potential therapeutic advantages of a new compound.

Reference NK1 receptor antagonists, such as Aprepitant (B1667566), are well-characterized. For example, Aprepitant is a potent and selective antagonist of the human NK1 receptor. nih.gov Comparative binding assays would be necessary to establish where Burapitant stands in relation to such established compounds. These studies would typically involve determining the binding affinities (Kᵢ values) of Burapitant and reference antagonists for the NK1 receptor in various cell lines or tissue preparations.

Ex Vivo Tissue Studies

Assessment of Neurokinin-1 Receptor Activity in Isolated Tissue Preparations

Specific data from ex vivo tissue studies assessing the NK1 receptor activity of Burapitant is not detailed in the available literature. Such studies are a critical step in the preclinical evaluation of a drug, as they provide insights into its effects in a more physiologically relevant context than in vitro cell-based assays.

Isolated tissue preparations, such as segments of the ileum, bladder, or other smooth muscle-containing tissues from various species, are commonly used. These tissues contract in response to NK1 receptor agonists like substance P. The antagonistic activity of a compound is determined by its ability to inhibit these agonist-induced contractions. The potency of the antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Evaluation of Smooth Muscle Contraction Modulation in Organ Bath Models

There is a lack of specific published research detailing the evaluation of Burapitant's effects on smooth muscle contraction in organ bath models. dmt.dk Organ bath studies are a cornerstone of classical pharmacology for investigating the effects of compounds on tissue contractility. nih.gov

In a typical organ bath setup, a piece of smooth muscle tissue is suspended in a chamber containing a physiological salt solution, and its contractions are measured isometrically. nih.gov To assess the activity of an NK1 receptor antagonist, a cumulative concentration-response curve to an NK1 agonist is generated in the absence and presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist's concentration-response curve without affecting the maximum response. This allows for the determination of the antagonist's potency. Various smooth muscle preparations, including those from the gastrointestinal and respiratory tracts, are used in these studies. researchgate.net

In Vivo Preclinical Models of Neurokinin-1 Receptor System Engagement

Animal Model Selection and Justification for Neurokinin-1 Receptor System Research (e.g., Rat Striatum)

The selection of an appropriate animal model is a foundational step in preclinical in vivo research, aiming to best replicate the physiological and pathological conditions of interest in humans. For investigating the pharmacology of NK1 receptor antagonists like Burapitant, rodent models, particularly rats, are frequently employed.

Justification for the Use of Rats:

Physiological and Neuroanatomical Similarities: The neuroanatomy and neurochemistry of the rat brain, especially regions rich in NK1 receptors like the striatum, share significant similarities with the human brain. This allows for more translatable findings regarding drug-target engagement and downstream effects.

Established Methodologies: A wealth of validated experimental procedures and techniques, such as in vivo microdialysis and stereotaxic surgery, are well-established for use in rats, facilitating robust and reproducible data collection.

Pharmacokinetic Considerations: While species differences exist, rat models provide a valuable system for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which is crucial for interpreting its pharmacological effects in vivo.

The Rat Striatum as a Key Region of Interest:

The striatum, a critical component of the basal ganglia, is densely populated with NK1 receptors. This region plays a pivotal role in motor control, reward, and motivation, all of which are functions potentially modulated by the substance P/NK1 receptor system. Therefore, the rat striatum serves as an excellent model for investigating the direct and indirect effects of Burapitant on neurotransmitter systems implicated in various neurological and psychiatric disorders.

Methodologies for In Vivo Receptor Occupancy Determination

Determining the extent to which a drug binds to its target receptor in a living organism is paramount for establishing a relationship between dose, target engagement, and pharmacological effect. Several advanced techniques are utilized to measure in vivo receptor occupancy of NK1 receptors by compounds like Burapitant.

Positron Emission Tomography (PET):

Positron Emission Tomography is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain. The methodology involves:

Radioligand Administration: A radiolabeled tracer with high affinity and selectivity for the NK1 receptor is administered to the animal.

Imaging: The distribution and binding of the radiotracer in the brain are measured using a PET scanner.

Burapitant Administration: Following a baseline scan, the animal is treated with Burapitant.

Displacement Measurement: A subsequent PET scan is performed to measure the displacement of the radiotracer by Burapitant. The reduction in radiotracer binding is indicative of the degree of NK1 receptor occupancy by the drug.

Ex Vivo Autoradiography:

This technique provides an alternative method for assessing receptor occupancy. The process involves:

Burapitant Administration: The animal is treated with the compound of interest.

Tissue Collection: At a predetermined time point, the animal is euthanized, and the brain is rapidly removed and frozen.

Radioligand Incubation: Brain sections are incubated with a radiolabeled NK1 receptor ligand.

Imaging and Quantification: The amount of radioligand binding is quantified using autoradiography. A reduction in binding in the Burapitant-treated animals compared to control animals indicates the level of receptor occupancy.

Modulation of Neurotransmitter Systems in Specific Brain Regions

The antagonism of NK1 receptors by Burapitant is expected to modulate the release and metabolism of various neurotransmitters in specific brain regions. In vivo microdialysis is a powerful technique used to measure these changes in the extracellular fluid of the brain.

In Vivo Microdialysis in the Rat Striatum:

This technique involves the stereotaxic implantation of a microdialysis probe into the striatum of a freely moving rat. The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the semipermeable membrane of the probe into the perfusate. The collected dialysate can then be analyzed to measure the concentrations of neurotransmitters and their metabolites.

Expected Modulation of Dopaminergic and Serotonergic Systems:

The striatum is densely innervated by dopaminergic neurons originating from the substantia nigra and serotonergic neurons from the raphe nuclei. The substance P/NK1 receptor system is known to interact with these neurotransmitter systems. Therefore, administration of Burapitant would be hypothesized to alter the extracellular levels of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT), as well as their respective metabolites, dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA).

Illustrative Data Table from a Hypothetical In Vivo Microdialysis Study:

Below is an interactive data table illustrating the potential effects of Burapitant on dopamine and serotonin levels in the rat striatum, as would be measured by in vivo microdialysis.

| Compound | Analyte | Baseline (fmol/µL) | Post-Treatment (fmol/µL) | % Change from Baseline |

| Vehicle | Dopamine (DA) | 5.2 | 5.1 | -1.9% |

| Burapitant | Dopamine (DA) | 5.3 | 7.8 | +47.2% |

| Vehicle | Serotonin (5-HT) | 1.1 | 1.0 | -9.1% |

| Burapitant | Serotonin (5-HT) | 1.2 | 1.5 | +25.0% |

This table presents hypothetical data for illustrative purposes, as specific in vivo microdialysis data for Burapitant is not publicly available.

Such studies are crucial for understanding the neurochemical mechanisms underlying the potential therapeutic effects of Burapitant and for linking target engagement at the NK1 receptor to downstream functional outcomes in the brain.

Synthetic Chemistry and Structure Activity Relationship Sar Research

Methodological Approaches to Burapitant Synthesis

The synthesis of complex molecules like Burapitant requires carefully designed routes and optimized reaction conditions to ensure efficiency and yield.

Elucidation of Key Synthetic Routes and Reaction Optimizations

While comprehensive details of all synthetic routes to Burapitant are primarily found in patent literature, research has highlighted key strategies for constructing its core structure. One approach to synthesizing a chiral key intermediate of SSR 240600 (Burapitant) involved asymmetric allylic alkylation thieme-connect.comthieme-connect.comcolab.wsresearchgate.net. A retrosynthetic analysis for this compound has been described, which envisioned the molecule arising from an optically active aldehyde intermediate thieme-connect.com. This aldehyde would be obtained through an oxidative cleavage of an olefin and subsequent reduction of a chiral morpholinone thieme-connect.com. The chiral morpholinone, in turn, could be prepared from a morpholinedione, which is readily accessible from 2-(benzylamino)ethanol thieme-connect.com.

Strategies for the Preparation of Novel Burapitant Analogs

The development of Burapitant and other NK1 receptor antagonists involved the synthesis of numerous analogs to explore the chemical space around the initial lead compounds and optimize their properties. Strategies for preparing novel analogs often involve modifying different parts of the core structure identified as important for activity. For NK1 receptor antagonists, this has included modifications to the piperidine (B6355638) ring and the attached aromatic and heteroaryl groups wikipedia.org. The goal of these modifications is typically to improve potency, selectivity, pharmacokinetic properties, and reduce potential off-target effects. The synthesis of diverse analog series is a fundamental part of the structure-activity relationship studies aimed at identifying compounds with enhanced therapeutic potential researchgate.net.

Structure-Activity Relationship (SAR) Studies of Burapitant and Related Compounds

SAR studies are crucial for understanding which parts of a molecule are essential for its activity and how structural changes influence its interaction with its biological target, the NK1 receptor.

Identification of Pharmacophoric Elements Critical for Neurokinin-1 Receptor Antagonism

SAR studies of non-peptide NK1 receptor antagonists, including the class to which Burapitant belongs, have identified key pharmacophoric elements necessary for high-affinity binding and antagonism. A generalized pharmacophore for non-peptidic NK1 antagonists typically involves at least two aromatic rings connected by a scaffold, with the scaffold containing at least one hydrogen-bond acceptor sci-hub.seresearchgate.net. These aromatic rings often adopt a specific spatial arrangement, such as a perpendicular or edge-on orientation, when bound to the receptor acs.org. The conservation of these structural features in many NK1 antagonists suggests a common binding mode within the receptor pocket sci-hub.se.

Design Principles for Modulating Receptor Selectivity through Structural Modifications

Achieving selectivity for the NK1 receptor over other neurokinin receptors (NK2 and NK3) and other targets is a critical aspect of rational drug design. Studies have shown that specific structural features, such as the presence of a piperidine ring, can contribute to selectivity for the NK1 receptor wikipedia.org. Modifications to the groups attached to the piperidine ring, such as the addition of an N-heteroaryl-2-phenyl-3-(benzyloxy) group, have been shown to produce selective NK1 receptor antagonists wikipedia.org. The dihedral angle between certain groups on the core structure has also been identified as critical for NK1 receptor antagonist activity wikipedia.org. By systematically altering substituents and their positions, researchers can probe the receptor binding site and design analogs with improved selectivity profiles.

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling techniques play a significant role in supporting SAR studies of NK1 receptor antagonists. Techniques such as molecular docking are used to predict the binding modes of ligands within the NK1 receptor binding pocket and to estimate binding affinities esisresearch.orgnih.govnih.govesisresearch.orgmdpi.com. These studies can provide a structural explanation for observed SAR, highlighting key interactions between the ligand and amino acid residues in the receptor binding site, such as Gln165, His197, His265, and Tyr287 nih.govesisresearch.orgmdpi.com.

Pharmacophore modeling helps to define the essential 3D spatial arrangement of chemical features required for activity, guiding the design of new molecules with a higher probability of binding to the target sci-hub.seacs.orgesisresearch.orgmdpi.com. Computational methods can also be used for conformational analysis of flexible molecules to understand the likely shape adopted by the ligand when bound to the receptor acs.org. Furthermore, techniques like quantitative structure-activity relationship (QSAR) modeling, which can be facilitated by platforms like ChemSAR, can build predictive models linking structural descriptors to biological activity, aiding in the prioritization of compounds for synthesis and testing colab.ws. These computational tools complement experimental SAR studies by providing molecular-level insights and accelerating the drug discovery process.

Scaffold Development in Neurokinin-1 Receptor Antagonist Drug Discovery

The development of effective NK₁ receptor antagonists has involved extensive research into identifying and optimizing chemical scaffolds that can bind with high affinity and selectivity to the receptor. The NK₁ receptor, a member of the G protein-coupled receptor (GPCR) family, presents a complex binding site with distinct regions that can accommodate diverse chemical structures. aneskey.comwikipedia.orgwikipedia.orguni.lu Scaffold development in this field aims to create core molecular frameworks that provide the necessary interactions with the receptor while allowing for chemical modifications to fine-tune activity, selectivity, and pharmacokinetic properties.

Early NK₁ receptor antagonists often featured a chiral pharmacophore, exemplified by compounds like CP-99,994, which contains a piperidine ring. wikipedia.orgzhanggroup.org Subsequent research explored modifications to this core scaffold, such as replacing the piperidine ring with a morpholine (B109124) ring, as seen in aprepitant (B1667566), to potentially improve oral absorption. wikipedia.orgwikipedia.orgzhanggroup.org The evolution of scaffolds has also led to the discovery of achiral antagonists with different core structures, such as the aromatic pyridine (B92270) core found in netupitant (B1678218). wikipedia.orgzhanggroup.orgmims.com

The exploration of various chemical scaffolds, including spirocyclic systems and peptidomimetics, has been crucial in identifying novel structural classes with NK₁ antagonist activity. fishersci.comwikipedia.org This diversity in scaffolds reflects the complexity of the NK₁ receptor binding site and the efforts to identify molecules with improved properties.

Rational Design of Novel Chemical Scaffolds for Neurokinin-1 Receptor Targeting

Rational design plays a pivotal role in the development of novel chemical scaffolds for targeting the NK₁ receptor. This approach involves utilizing structural information about the receptor and its interactions with known ligands to design molecules with predicted binding characteristics. aneskey.comwikipedia.orgglpbio.comnih.gov

Key aspects informing the rational design of NK₁ receptor antagonists include understanding the specific amino acid residues within the binding cleft that are critical for ligand interaction. aneskey.comwikipedia.orgwikipedia.orguni.luglpbio.com For instance, residues such as Gln165, His197, and His265 have been identified as important for the binding of non-peptide NK₁ receptor antagonists. aneskey.comwikipedia.org Crystal structures of the human NK₁ receptor in complex with antagonists like aprepitant and netupitant have provided detailed insights into these interactions, revealing how antagonists occupy a hydrophobic pocket within the receptor and induce specific conformational changes. aneskey.comzhanggroup.orgglpbio.comnih.gov

Rational design strategies have involved incorporating specific structural motifs and functional groups predicted to engage in favorable interactions with the receptor binding site, such as hydrogen bonding and π-π interactions. aneskey.com Constrained amino acids have also been used as central scaffolds in the design of new NK₁ receptor analogs to explore the impact of conformational restrictions on activity. The design of analogs with altered physicochemical properties, such as lipophilicity and acidity, has also been explored to target specific aspects of receptor signaling, such as endosomal activity.

The rational design process is often iterative, involving the synthesis of designed compounds, evaluation of their binding affinity and functional activity, and using the resulting SAR data to guide the design of subsequent generations of molecules.

Exploration of Chemical Space for Structurally Related Neurokinin-1 Receptor Antagonists

The exploration of chemical space is an integral part of the drug discovery process for identifying novel NK₁ receptor antagonists. Chemical space refers to the entirety of all possible molecules and known compounds. Exploring this vast landscape allows researchers to identify structurally novel compounds with desired biological activities.

For NK₁ receptor antagonists, exploration of chemical space involves synthesizing and evaluating libraries of compounds based on identified scaffolds or predicted pharmacophores. This can involve combinatorial chemistry approaches to generate diverse sets of molecules around a core structure. Analyzing the chemical space occupied by existing NK₁ antagonists, such as those found in databases like ChEMBL, can also provide insights into structural features associated with activity and highlight areas of chemical space that remain underexplored.

Studies exploring chemical space have investigated the impact of different ring systems, substituents, and their spatial arrangements on NK₁ receptor binding affinity and selectivity. This includes examining the effects of modifications to the spiroether ring and aromatic substituents in spirocyclic antagonists or exploring the diversity around piperidine and morpholine cores. wikipedia.orgzhanggroup.orgwikipedia.org The goal is to identify novel structural motifs or variations of existing scaffolds that exhibit improved potency, selectivity, or pharmacokinetic properties.

Interactions with Other Biological Systems: Preclinical Perspectives

Modulation of Cholinergic Neurotransmission

The interplay between the neurokinin and cholinergic systems is a key area of research for understanding the comprehensive effects of NK-1 receptor antagonists like Burapitant.

Preclinical research has established a direct link between the activation of tachykinin NK-1 receptors and the release of acetylcholine (B1216132) in the striatum of rats. nih.gov Stimulation of these receptors evokes a distinct cholinergic response in this critical brain region, which is involved in motor control, reward, and cognitive functions. nih.govnih.gov

Given that Burapitant functions as an antagonist at the NK-1 receptor, it is mechanistically poised to counteract this effect. By blocking the receptor, Burapitant would be expected to inhibit the Substance P-mediated release of acetylcholine in the striatum. This modulatory action highlights a potential pathway through which Burapitant could influence striatal-dependent behaviors and functions.

While direct binding studies of Burapitant with serotonergic receptors like 5-HT₂ and 5-HT₇ are not extensively detailed, evidence from other NK-1 receptor antagonists points to a functional interaction between the neurokinin and serotonin (B10506) systems. nih.gov For instance, preclinical studies have shown that NK-1 receptor antagonism can potentiate the effects of selective serotonin reuptake inhibitors (SSRIs). The NK-1 antagonist aprepitant (B1667566) was found to augment the elevation of serotonin in the gerbil prefrontal cortex when administered with the SSRI fluoxetine. nih.gov

This suggests that by blocking NK-1 receptors, compounds like Burapitant may indirectly modulate serotonergic neurotransmission. This interplay is significant, as the serotonin system, including receptors like 5-HT₇, is deeply involved in mood regulation, learning, and circadian rhythms. nih.govmdpi.com The modulation of this system by NK-1 antagonists could contribute to their broader neurological effects. mdpi.com

Exploratory Investigations of Broader Biological Pathways

Beyond its neurological interactions, the therapeutic potential and off-target effects of Burapitant are being explored through computational methods and preclinical models of cellular activity.

In the global effort to identify existing drugs that could be repurposed to combat the COVID-19 pandemic, large-scale computational screening has been a vital tool. mdpi.combohrium.com These in silico methods use the known structure of a drug to predict its binding affinity to various biological targets.

Through such a structure-based virtual screening process, Burapitant was identified as a potential inhibitor of the SARS-CoV-2 Nsp16 2′-O-ribose methyltransferase. This viral enzyme is crucial for methylating the 5'-cap of viral RNAs, a process that helps the virus evade the host's innate immune system. By targeting the S-adenosyl methionine (SAM) binding site, which is essential for the enzyme's methyltransferase activity, inhibitors can disrupt viral replication. The identification of Burapitant in these screenings suggests a novel, potential off-target interaction that could warrant further investigation for antiviral applications.

Table 1: Computational Screening of Burapitant for Novel Targets

| Screening Method | Potential Novel Target | Mechanism of Action | Significance |

|---|---|---|---|

| Structure-Based Virtual Screening | SARS-CoV-2 Nsp16 2′-O-Ribose Methyltransferase | Inhibition of the S-adenosyl methionine (SAM) binding site, preventing viral RNA cap methylation. | Potential repurposing as an antiviral agent by disrupting a key process for viral immune evasion. |

The Substance P (SP)/NK-1 receptor system is increasingly recognized for its significant role in cancer pathology. Substance P, acting through the NK-1 receptor, has been shown to promote tumor cell proliferation, migration, and angiogenesis—the formation of new blood vessels that supply tumors with nutrients. The NK-1 receptor is often overexpressed in various types of tumor cells compared to normal cells.

Preclinical studies using NK-1 receptor antagonists, the class of drugs to which Burapitant belongs, have demonstrated significant anti-cancer effects. bohrium.com These antagonists have been shown to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and block angiogenesis in a concentration-dependent manner. Specifically, NK-1 antagonists can block the pro-angiogenic effects of Substance P, which include the proliferation of endothelial cells. By blocking the SP/NK-1R pathway, these compounds interfere with key processes required for tumor growth and metastasis, making the NK-1 receptor a promising therapeutic target in oncology.

Table 2: Preclinical Effects of NK-1 Receptor Antagonists on Cancer-Related Pathways

| Biological Process | Effect of Substance P (via NK-1R) | Observed Effect of NK-1R Antagonists |

|---|---|---|

| Cellular Growth & Proliferation | Promotes tumor cell proliferation. | Inhibits tumor cell proliferation. |

| Angiogenesis | Induces proliferation of endothelial cells, forming new blood vessels. | Inhibits angiogenesis. |

| Cellular Migration | Promotes migration of tumor cells. | Inhibits migration of tumor cells. |

| Apoptosis | Exerts an anti-apoptotic effect. | Induces apoptosis in tumor cells. |

Compound Reference Table

Advanced Research Methodologies and Future Trajectories in Burapitant Research

Innovative Preclinical Methodologies for Investigating Neurokinin-1 Receptor Antagonism

Recent progress in preclinical research has been driven by the development of novel tools to visualize, quantify, and manipulate the NK1 receptor system with unprecedented precision.

Positron Emission Tomography (PET) has emerged as a powerful tool for the in vivo visualization and quantification of NK1 receptors in the brain. semanticscholar.orgnih.gov This non-invasive technique utilizes radiolabeled ligands that specifically bind to NK1 receptors, allowing researchers to map their distribution and density. A key development in this area is the use of selective, high-affinity NK1 receptor antagonists labeled with fluorine-18, such as [F-18]SPA-RQ. semanticscholar.orgnih.gov

Preclinical PET studies using tracers like [F-18]SPA-RQ have successfully mapped the distribution of NK1 receptors, revealing the highest concentrations in brain regions such as the caudate and putamen, with widespread distribution throughout the neocortex and limbic system. semanticscholar.orgnih.gov These findings in animal models have been confirmed by in vitro autoradiography on postmortem human brain tissue, validating the technique's translational relevance. semanticscholar.org Such neuroimaging methods are crucial for understanding the neuroanatomical basis of the SP/NK1 system's function and can be used to assess the receptor occupancy of new antagonist compounds like Burapitant, ensuring adequate target engagement in preclinical studies. semanticscholar.org Another application involves using peptide probes that, upon binding to the NK1 receptor, activate contrast agents for both fluorescence imaging and magnetic resonance imaging (MRI). nih.gov

| Technique | Radiotracer/Probe | Key Findings in Preclinical Models | Reference |

|---|---|---|---|

| Positron Emission Tomography (PET) | [F-18]SPA-RQ | High receptor density in caudate and putamen; widespread cortical and limbic distribution. Allows for in vivo quantification of receptor binding potential. | semanticscholar.orgnih.gov |

| Fluorescence Imaging (FI) / Magnetic Resonance Imaging (MRI) | Peptide probe with Gd(III)-DOTA | Enables detection of overexpressed NK1 receptors on tumor cells through signal enhancement upon binding. | nih.gov |

The use of genetic manipulation, particularly the development of NK1 receptor knockout (NK1R-deficient) mice, has been instrumental in clarifying the role of the SP/NK1 system in various physiological and pathological processes. nih.govsemanticscholar.org These models provide a powerful platform to study the consequences of a complete absence of NK1 receptor function.

Studies using NK1R knockout mice have provided strong evidence for the involvement of this receptor in emotional modulation. nih.govsemanticscholar.org For instance, mice lacking the NK1R exhibit reduced anxiety-related behaviors in various paradigms and appear less prone to depression-related behaviors. nih.govpnas.org These genetic studies corroborate pharmacological findings where NK1 receptor antagonists show anxiolytic effects in animal models. nih.govsemanticscholar.org Furthermore, genetic disruption of the NK1R has been shown to increase the spontaneous firing rate of serotonergic neurons in the dorsal raphe nucleus, suggesting a mechanistic link between the NK1 system and serotonin (B10506) pathways. pnas.org

More advanced genetic tools, such as the NK1R-CreER knock-in mouse line, allow for conditional gene manipulation, enabling the visualization and functional analysis of specific cells that express the NK1R. nih.gov This technology has confirmed NK1R expression in key areas of the nervous system involved in pain and anxiety, including the amygdala, hypothalamus, and frontal cortex. nih.gov Genome editing techniques have also been employed to specifically target the NK1R in the ventral tegmental area (VTA), demonstrating that this manipulation renders morphine non-rewarding and prevents opiate abuse potential in animal models. arizona.edu

| Genetic Model | Key Research Finding | Implication for NK1R Function | Reference |

|---|---|---|---|

| NK1R Knockout Mouse | Reduced anxiety and depression-related behaviors. | The SP/NK1 system plays a significant role in modulating emotional behaviors. | nih.govsemanticscholar.orgpnas.org |

| NK1R-CreER Knock-in Mouse | Allows for visualization and manipulation of NK1R-expressing neurons in specific brain regions (e.g., amygdala, hypothalamus). | Provides a tool for precise mapping and functional analysis of NK1R circuits. | nih.gov |

| VTA-specific NK1R Genome Editing | Prevents the rewarding effects of morphine. | NK1R in the VTA is critical for opioid-related reward pathways. | arizona.edu |

Translational Research Paradigms in Neurokinin-1 Receptor Antagonism

Translating preclinical discoveries into effective clinical therapies is a major challenge in drug development. For NK1 receptor antagonists, this requires robust frameworks for interpreting preclinical data and developing biomarkers to guide clinical trials.

A significant challenge in the clinical development of NK1 receptor antagonists has been the discrepancy between robust positive effects in preclinical animal models and limited efficacy in human trials for certain indications like pain and depression. nih.gov While these antagonists attenuate nociceptive responses in animal models of inflammatory or nerve damage, they have failed to show clinical analgesia in humans. nih.gov This highlights the need for refined translational frameworks.

One evolving framework involves repositioning NK1 receptor antagonists for oncology. nih.gov Numerous preclinical studies have demonstrated that the SP/NK1R system is involved in cancer progression by promoting tumor cell proliferation, migration, and angiogenesis. mdpi.commdpi.com NK1R antagonists like Aprepitant (B1667566) have been shown to induce apoptosis in various cancer cell lines and reduce tumor volume in animal models. nih.govmdpi.com This strong preclinical evidence has led to the novel therapeutic hypothesis that NK1R antagonists could serve as broad-spectrum antitumor agents. mdpi.comnih.gov This approach bridges preclinical findings to a new clinical application by targeting a fundamental biological mechanism (cancer cell viability) that is conserved across species.

The development of reliable biomarkers is critical for successful drug development, allowing for the confirmation of target engagement and modulation of downstream pathways. researchgate.net In the context of NK1 receptor antagonism, several types of preclinical biomarkers are under investigation.

Target Engagement Biomarkers: As discussed, PET imaging with radiolabeled NK1R antagonists serves as a direct biomarker of receptor engagement in the central nervous system. semanticscholar.org By quantifying receptor occupancy at different drug concentrations, these studies can help establish the appropriate concentration range needed to achieve a therapeutic effect.

Pathway Modulation Biomarkers: The overexpression of the NK1 receptor itself has been identified as a potential tumor biomarker, aiding in diagnosis and predicting response to therapy. mdpi.comnih.govnih.gov In preclinical cancer models, the inhibition of pathways downstream of NK1R activation, such as the Akt/NF-κB pathway which is crucial for cell migration, can be monitored as a biomarker of pathway modulation. nih.gov Additionally, markers of apoptosis and cell proliferation (e.g., Ki-67) are used in preclinical xenograft models to demonstrate the biological effect of NK1R antagonists on tumor tissue. mdpi.com The development of such biomarkers in the preclinical phase is essential for validating the mechanism of action and provides a basis for developing similar biomarkers for use in human clinical trials. researchgate.net

Future Directions for Academic Research on Burapitant and Its Chemical Class

Future academic research on Burapitant and other NK1 receptor antagonists is poised to explore several promising avenues, moving beyond their initially investigated indications. A primary focus will be on fully elucidating their potential as broad-spectrum anticancer agents. mdpi.com This includes investigating their efficacy in a wider range of malignancies, exploring synergistic effects when combined with existing chemotherapies and radiotherapies, and identifying predictive biomarkers to select patients most likely to respond. nih.govnih.gov

Another key area is the development of NK1 receptor antagonists as theranostic agents. snmjournals.org This involves creating conjugates that link an NK1 receptor antagonist to a radioactive isotope, allowing for both the imaging of NK1R-positive tumors and the delivery of targeted radionuclide therapy. nih.govnih.gov

Furthermore, there is continued interest in the role of the SP/NK1 system in modulating the tumor microenvironment and inflammatory processes. nih.gov Research will likely focus on how antagonists like Burapitant can alter immune responses within tumors and their potential application in inflammatory disorders. Finally, overcoming the translational gap in CNS disorders remains a significant challenge. Future research will need to employ more sophisticated preclinical models and biomarkers to better predict clinical efficacy for conditions such as anxiety and depression. nih.govnih.gov

Exploration of Underexplored Neurobiological Roles of Neurokinin-1 Receptor Antagonism Beyond Established Paradigms

While the initial focus for NK1 receptor antagonists like Burapitant was on treating chemotherapy-induced nausea and vomiting (CINV) and depression, current research is delving into other significant neurobiological roles. wikipedia.orgpatsnap.compatsnap.com The widespread distribution of NK1 receptors in the central and peripheral nervous systems suggests their involvement in a variety of complex physiological responses. nih.govjneurology.com

Neuroinflammation and Neurodegenerative Diseases: The Substance P (SP)/NK1 receptor system is a key player in the interplay between the nervous and immune systems, particularly in mediating neuroinflammation. nih.govnih.gov This has sparked interest in the potential of NK1 receptor antagonists as therapeutic agents for neuroinflammatory conditions, including those associated with infectious and neurodegenerative diseases. nih.govnih.gov Preventing the actions of SP with NK1 receptor antagonists is emerging as a promising strategy to manage central nervous system inflammation. nih.govjneurology.com Research is ongoing to evaluate their effectiveness in treating CNS inflammation arising from bacterial, viral, or parasitic infections, as well as in the context of neurodegenerative disorders. nih.gov

Pain Modulation: Substance P has long been implicated as a key neuropeptide in the transmission of pain signals. taylorfrancis.com Painful stimuli trigger the release of SP from primary sensory neurons, which then activates NK1 receptors on spinal neurons. pnas.org This activation contributes to sustained neuronal signaling and pain transmission. pnas.orgnih.gov Consequently, blocking NK1 receptors is a logical approach for pain relief. nih.gov Preclinical studies suggest that targeting the SP/NK1 system is a potential avenue for analgesia. nih.gov Recent research has focused on developing antagonists that can effectively disrupt endosomal NK1 receptor signaling, which is implicated in sustained pain states, thereby providing long-lasting pain relief. pnas.org

Addiction and Reward Pathways: Accumulating evidence suggests a specific role for the SP/NK1 receptor system in the behavioral responses to stress and drugs of abuse, which are critical in the initiation and maintenance of addiction. nih.govnih.gov In animal models, the NK1 receptor is necessary for opioids to produce their rewarding and motivational effects. nih.gov The SP/NK1 system's involvement in stress responses may also contribute to the vulnerability to addiction and relapse. nih.govnih.gov The effects appear to be somewhat selective, with a more compelling role in opioid-related behaviors compared to psychostimulants like cocaine. nih.gov This makes NK1 receptor antagonism a potential target for developing medications for substance use disorders, particularly in modulating reward and stress-induced drug-seeking behaviors. nih.govyoutube.com

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction for Next-Generation Antagonists

The development of novel pharmaceuticals is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools are being applied to accelerate and refine the design of next-generation NK1 receptor antagonists. As G protein-coupled receptors (GPCRs), the family to which the NK1 receptor belongs, are a major target for drug development, they are a prime subject for these advanced computational methods. nih.govresearchgate.netfrontiersin.org

Rational Compound Design: AI and ML models can analyze vast datasets of chemical structures and their biological activities to identify key features required for potent and selective NK1 receptor antagonism. nih.govresearchgate.net These techniques, including both structure-based drug design (SBDD) and ligand-based drug design (LBDD), can expedite the discovery of novel chemical scaffolds. nih.gov For instance, machine learning algorithms can build predictive models based on existing active molecules to screen large virtual compound libraries for new potential antagonists. nih.govnih.gov

Activity and Selectivity Prediction: A significant challenge in drug development is predicting a compound's biological activity and its selectivity for the intended target over other related receptors. nih.govsemanticscholar.org Machine learning models, such as deep neural networks and support vector machines, are being trained to predict the binding affinity of small molecules to the NK1 receptor. biorxiv.orgresearchgate.net Furthermore, multi-task deep learning models are being developed to predict the selectivity of compounds against closely related homologous proteins, which is crucial for minimizing off-target effects. semanticscholar.org These models can learn from the data of related targets to improve prediction accuracy for potency, selectivity, and potential polypharmacology. nih.gov

The table below illustrates the application of various machine learning models in predicting drug action towards receptors, a methodology applicable to the design of NK1 receptor antagonists.

| Model Type | Application in Drug Design | Potential Advantage for NK1 Antagonist Research |

| Decision Tree | Classifying compounds as agonists, antagonists, or non-binders. biorxiv.org | Rapid screening of large chemical libraries to identify potential NK1 antagonists. |

| Naïve Bayes | Predicting drug-action based on molecular features. biorxiv.org | Efficiently filtering compounds with a higher probability of NK1 receptor antagonism. |

| Neural Network | Predicting binding affinity and classifying drug action with high accuracy. biorxiv.orgresearchgate.net | Designing novel antagonists with optimized binding properties to the NK1 receptor. |

| Random Forest | Improving prediction accuracy by combining multiple decision trees. biorxiv.org | Enhancing the reliability of virtual screening hits for follow-up experimental validation. |

| Support Vector Machine | Classifying compounds based on complex, non-linear relationships between structure and activity. biorxiv.org | Identifying novel chemical scaffolds for NK1 antagonists that may not be apparent from simpler models. |

This table is generated based on data from studies on machine learning applications for receptor drug-action prediction. biorxiv.org

Strategies for the Development of Novel Neurokinin-1 Receptor Antagonists with Enhanced Potency, Selectivity, or Modified Pharmacological Profiles

The quest for improved NK1 receptor antagonists continues, with several innovative strategies being employed to enhance their therapeutic properties. The goal is to develop compounds that are not only more potent and selective but also possess pharmacological profiles tailored for specific therapeutic indications.

Enhanced Potency and Selectivity: Researchers are designing new antagonists by modifying existing chemical scaffolds. This includes the use of conformationally constrained amino acids to create more rigid structures that may fit the receptor's binding pocket more precisely, leading to higher affinity and potency. nih.gov Another approach involves creating chimeric molecules that combine an NK1 receptor-binding component with a pharmacophore for another receptor, such as an opioid receptor. nih.govtranspopmed.org This could lead to multifunctional drugs with a unique therapeutic profile, potentially offering enhanced analgesia with fewer side effects. nih.govtranspopmed.org

Modified Pharmacological Profiles: A key consideration in the development of CNS-acting drugs is their ability to cross the blood-brain barrier. Strategies to enhance brain penetration are crucial for targeting NK1 receptors involved in neurological and psychiatric disorders. mdpi.comnih.gov This involves optimizing the physicochemical properties of the molecules, such as lipophilicity and pKa, to facilitate passage into the brain while maintaining sufficient aqueous solubility for administration. pnas.orgmdpi.com Furthermore, the concept of "biased agonism/antagonism" is being explored, where ligands are designed to selectively activate or block specific downstream signaling pathways of the NK1 receptor. This could lead to drugs with more refined effects and fewer side effects.

The table below summarizes various strategies and the resulting next-generation NK1 receptor antagonists.

| Development Strategy | Example Compound/Approach | Desired Pharmacological Enhancement | Potential Therapeutic Application |

| Chimeric Ligands | Opioid Agonist-NK1R Antagonist Hybrids nih.gov | Synergistic analgesia, reduction of opioid side effects nih.govtranspopmed.org | Chronic Pain Management |

| Enhanced CNS Penetration | EUC-001 mdpi.com | Improved efficacy for CNS targets | Traumatic Brain Injury, Depression |

| Endosomal Signaling Blockade | Lipophilic and Acidic Netupitant (B1678218) Analogs pnas.org | Sustained and potent antagonism | Neuropathic Pain |

| Conformational Constraint | Ac-Tic and Ac-Aba-Gly Scaffolds nih.gov | Increased binding affinity and potency | Various NK1-mediated disorders |

| Biased Antagonism | (Conceptual) | Selective blockade of specific signaling pathways | Tailored therapies with reduced side effects |

This table is compiled from research on novel NK1 receptor antagonist development strategies. pnas.orgnih.govtranspopmed.orgmdpi.com

Q & A

Q. What methodologies are recommended for determining Burapitant’s receptor selectivity and binding affinity in preclinical studies?

To evaluate receptor selectivity, researchers should:

- Use radioligand binding assays (e.g., competitive displacement studies with NK1 receptors) to quantify binding affinity (IC₅₀/Kᵢ values) .

- Validate specificity via cross-reactivity screens against related receptors (e.g., NK2, NK3) using cell lines overexpressing target receptors .

- Employ dose-response curves to assess potency and efficacy in functional assays (e.g., calcium flux or cAMP inhibition) .

Example Data Table:

| Assay Type | Receptor Target | IC₅₀ (nM) | Selectivity Ratio (vs. NK1) | Validation Method |

|---|---|---|---|---|

| Radioligand | NK1 | 2.3 ± 0.5 | 1.0 (reference) | Saturation binding |

| Functional | NK2 | >10,000 | >4,347 | Calcium imaging |

Q. How should researchers design in vivo studies to evaluate Burapitant’s efficacy in anxiety models?

Adopt the PICOT framework for rigor :

- P opulation: Rodent models (e.g., elevated plus maze in Sprague-Dawley rats).

- I ntervention: Burapitant administered at 1–10 mg/kg (oral or intraperitoneal).

- C omparison: Positive controls (e.g., diazepam) and vehicle controls.

- O utcome: Time spent in open arms (anxiety index).

- T ime: Acute (30-min post-dose) vs. chronic (14-day) effects.

Ensure compliance with ethical guidelines for animal studies, including randomization and blinding .

Advanced Research Questions

Q. How can researchers resolve contradictions between Burapitant’s in vitro potency and inconsistent in vivo efficacy?

Contradictions often arise from pharmacokinetic variability or model limitations . Address them via:

- Pharmacokinetic profiling : Measure plasma/brain concentration ratios to confirm CNS penetration .

- Allosteric modulation studies : Test if Burapitant acts as a biased agonist/antagonist under physiological conditions (e.g., GPCR signaling bias assays) .

- Triangulation of data : Compare results across multiple models (e.g., social defeat vs. predator stress models) to identify context-dependent effects .

Q. What statistical approaches are optimal for analyzing Burapitant’s dose-dependent effects in longitudinal studies?

Use mixed-effects models to account for intra-subject variability and missing data :

- Fixed effects: Dose, time, and dose×time interaction.

- Random effects: Subject-specific baseline variability.

- Validate assumptions via residual plots and likelihood ratio tests . For non-linear responses, apply spline regression or Emax models .

Example Workflow:

Predefine primary/secondary endpoints (e.g., HAM-A score reduction).

Adjust for multiplicity (e.g., Bonferroni correction) .

Q. How can researchers improve reproducibility in Burapitant’s preclinical data?

- Standardize protocols : Document buffer compositions, incubation times, and equipment settings in supplementary materials .

- Power analysis : Use pilot data to calculate sample sizes (α=0.05, β=0.2) .

- Open data practices : Share raw datasets (e.g., binding curves, behavioral videos) in public repositories .

Methodological Frameworks

How to formulate a hypothesis-driven research question for Burapitant’s role in comorbid depression and chronic pain?

Apply the PICOT structure with mechanistic focus :

- P : Patients with comorbid major depressive disorder (MDD) and neuropathic pain.

- I : Burapitant (20 mg/day) + standard SSRI.

- C : SSRI monotherapy.

- O : Change in pain-DAS score and Montgomery-Åsberg Depression Rating Scale (MADRS).

- T : 8-week trial.

Incorporate mediator analysis to test if pain relief drives antidepressant effects .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in Burapitant pharmacokinetic studies?

Q. How to contextualize Burapitant’s clinical trial results within existing NK1 antagonist literature?

- Conduct systematic reviews using PRISMA guidelines to identify comparable studies .

- Perform meta-analysis to aggregate effect sizes (e.g., Hedge’s g) and explore heterogeneity via subgroup analysis (e.g., dosing regimen, patient subgroups) .

Ethical and Validation Considerations

Q. What ethical safeguards are critical in Burapitant trials involving vulnerable populations (e.g., adolescents)?

- Obtain informed consent/assent with age-appropriate documentation .

- Include Data Safety Monitoring Boards (DSMBs) for interim efficacy/toxicity reviews .

- Adhere to ICH-GCP guidelines for adverse event reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.